2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

FLT3 inhibition Kinase profiling SAR analysis

2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 443122-24-5), commonly referenced as SC-203048, is a synthetic small-molecule belonging to the 2-acylaminothiophene-3-carboxamide class. It acts as a selective inhibitor of the Fms-like tyrosine kinase 3 (FLT3), a validated target in acute myeloid leukemia (AML).

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 443122-24-5
Cat. No. B3011629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS443122-24-5
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C
InChIInChI=1S/C18H20N2O2S/c1-10-7-8-12(9-11(10)2)17(22)20-18-15(16(19)21)13-5-3-4-6-14(13)23-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22)
InChIKeyIXPZHXJUKNELLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SC-203048 (443122-24-5): Defining the FLT3 Inhibitor Chemical Space for Procurement Decisions


2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 443122-24-5), commonly referenced as SC-203048, is a synthetic small-molecule belonging to the 2-acylaminothiophene-3-carboxamide class. It acts as a selective inhibitor of the Fms-like tyrosine kinase 3 (FLT3), a validated target in acute myeloid leukemia (AML) [1]. The compound displays an IC50 of 540 nM against FLT3 in biochemical assays and has demonstrated in vivo antitumor efficacy in AML xenograft models when combined with an NF-κB inhibitor [2]. Its structural and pharmacological profile positions it as a reference tool for probing FLT3-dependent signaling and for benchmarking next-generation inhibitors.

Why SC-203048 Cannot Be Replaced by a Generic 'FLT3 Inhibitor' for Robust Experimental Design


The 2-acylaminothiophene-3-carboxamide chemotype harbors extreme sensitivity to peripheral ring substitution: the 3,4-dimethylbenzamido derivative SC-203048 exhibits a FLT3 IC50 of 540 nM, whereas its direct dimethoxy analog TCS 359 (301305-73-7) achieves 42 nM under comparable biochemical conditions [1]. A >10-fold potency gap translates to entirely different dose-response relationships in cellular and in vivo assays, meaning that efficacy, selectivity windows, and even resistance mechanisms observed with one analog cannot be extrapolated to the other. Procurement without explicit chemical identity verification risks irreproducible pharmacology and flawed structure–activity relationship (SAR) conclusions.

Head-to-Head & Cross-Study Quantitative Differentiation of SC-203048


FLT3 Biochemical Potency: SC-203048 vs. TCS 359 (3,4-Dimethoxy Analog)

SC-203048 inhibits FLT3 with an IC50 of 540 nM [1]. The structurally analogous dimethoxy compound TCS 359, which replaces the 3,4-dimethyl moiety with 3,4-dimethoxy, demonstrates an IC50 of 42 nM in a parallel biochemical FLT3 assay . This 12.8-fold difference quantifies the impact of hydrogen-bond-accepting methoxy substituents versus hydrophobic methyl groups on the benzamide ring, providing a critical SAR landmark for any FLT3 inhibitor discovery program.

FLT3 inhibition Kinase profiling SAR analysis

In Vivo AML Xenograft Efficacy: SC-203048 Combination Therapy

SC-203048 has been evaluated in a human THP-1 AML xenograft model in athymic nude mice. Administration at 10 μg/kg (7 doses, every second day) in combination with the NF-κB inhibitor parthenolide resulted in strongly inhibited tumor growth and increased apoptosis [1]. No equivalent in vivo efficacy data are publicly available for the dimethoxy analog TCS 359 under identical AML xenograft conditions, leaving SC-203048 as the only member of this chemotype with published in vivo AML combination activity.

Acute myeloid leukemia In vivo pharmacology Combination therapy

Chemical Identity Verification: CAS-Registered Structure Prevents Analog Misidentification

SC-203048 bears the unique CAS number 443122-24-5, unequivocally corresponding to the 3,4-dimethylbenzamido structure [1]. Common catalog systems frequently cross-list the dimethoxy analog TCS 359 (CAS 301305-73-7) under the same 'FLT3 inhibitor' functional category [2]. However, the two compounds differ by a +32 Da mass shift and produce distinct chromatographic retention times, allowing rapid LC-MS discrimination. Procurement of the CAS-verified structure eliminates the risk of inadvertently introducing the dimethoxy analog, whose 12.8-fold higher potency would confound dose-response interpretations.

Chemical authenticity Procurement quality control SAR reproducibility

High-Value Application Scenarios for SC-203048 (443122-24-5)


FLT3 Partial Inhibition Studies Requiring a Moderate Potency Reference Compound

When investigating FLT3 signaling where complete kinase blockade is undesirable—such as studies examining adaptive resistance, feedback activation of parallel pathways, or dose-dependent differential gene expression—SC-203048's 540 nM IC50 provides a moderate inhibition level that does not saturate the target. This contrasts with the 42 nM dimethoxy analog, which would fully suppress FLT3 at comparable concentrations [1].

In Vivo AML Combination Therapy Benchmarking with NF-κB Inhibitors

SC-203048 is the only member of the 2-acylaminothiophene-3-carboxamide class with published in vivo AML xenograft combination data (10 μg/kg with parthenolide). Any laboratory seeking to build upon this specific pharmacokinetic-pharmacodynamic dataset must use the identical dimethyl-substituted compound to ensure reproducibility and to interpret target engagement relative to the published tumor growth inhibition benchmarks [2].

Structure-Activity Relationship (SAR) Cornerstone for Benzamide Substituent Effects

The 12.8-fold potency gap between the 3,4-dimethyl (SC-203048) and 3,4-dimethoxy (TCS 359) benzamide analogs makes SC-203048 an essential negative control and SAR reference compound in any FLT3 inhibitor optimization program. Its procurement is required to establish the hydrophobic-to-hydrogen-bond-donor potency axis on the thiophene scaffold, anchoring the medicinal chemistry effort [1].

Chemical Tool Authentication and Cross-Laboratory Reproducibility

Using the CAS-registered SC-203048 (443122-24-5) with its distinct molecular formula and chromatographic profile enables unambiguous compound tracking and verification. This is critical for multi-center studies where compound identity errors between the dimethyl and dimethoxy analogs would introduce a 12.8-fold potency discrepancy and undermine cross-study comparisons .

Quote Request

Request a Quote for 2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.